4-Chloroindole
4-Chloroindole
The nitrosation rate of 4-chloroindole and the stability of its nitrosated products were studied.
Brand Name:
Vulcanchem
CAS No.:
25235-85-2
VCID:
VC20747949
InChI:
InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H
SMILES:
C1=CC2=C(C=CN2)C(=C1)Cl
Molecular Formula:
C8H6ClN
Molecular Weight:
151.59 g/mol
4-Chloroindole
CAS No.: 25235-85-2
Cat. No.: VC20747949
Molecular Formula: C8H6ClN
Molecular Weight: 151.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The nitrosation rate of 4-chloroindole and the stability of its nitrosated products were studied. |
|---|---|
| CAS No. | 25235-85-2 |
| Molecular Formula | C8H6ClN |
| Molecular Weight | 151.59 g/mol |
| IUPAC Name | 4-chloro-1H-indole |
| Standard InChI | InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H |
| Standard InChI Key | SVLZRCRXNHITBY-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CN2)C(=C1)Cl |
| Canonical SMILES | C1=CC2=C(C=CN2)C(=C1)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator